1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a diethoxyethyl group, two methyl groups, and a nitro group attached to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. For example, the reaction of hydrazine hydrate with 3,5-dimethyl-2,4-dione under acidic conditions can yield 3,5-dimethylpyrazole.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid. This step requires careful control of temperature and reaction time to avoid over-nitration.
Attachment of the Diethoxyethyl Group: The final step involves the alkylation of the nitro-substituted pyrazole with a diethoxyethyl halide (e.g., 2,2-diethoxyethyl chloride) in the presence of a base such as potassium carbonate. This step typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the diethoxyethyl group with a methoxy group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.
Major Products Formed
Reduction: 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-amino-1H-pyrazole.
Oxidation: this compound derivatives with oxidized methyl groups.
Substitution: 1-(2-methoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Scientific Research Applications
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making it of interest in biochemical studies.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the diethoxyethyl group can influence the compound’s solubility and membrane permeability. The overall effect is determined by the compound’s ability to bind to its target and induce conformational changes or inhibit enzymatic activity.
Comparison with Similar Compounds
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the diethoxyethyl group, resulting in different solubility and reactivity.
1-(2,2-dimethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole:
1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitro group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-5-17-10(18-6-2)7-13-9(4)11(14(15)16)8(3)12-13/h10H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGKIAGWLVUVIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=C(C(=N1)C)[N+](=O)[O-])C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.